molecular formula C3H6N4O2*HCl B555409 3-Azido-L-alanine CAS No. 105661-40-3

3-Azido-L-alanine

Cat. No.: B555409
CAS No.: 105661-40-3
M. Wt: 130,11*36,45 g/mole
InChI Key: CIFCKCQAKQRJFC-REOHCLBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Azido-L-alanine is unique due to its specific reactivity with alkyne groups, making it a versatile reagent in click chemistry. Its ability to form stable triazole linkages under mild conditions sets it apart from other azido amino acids .

Properties

IUPAC Name

(2S)-2-amino-3-azidopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4O2/c4-2(3(8)9)1-6-7-5/h2H,1,4H2,(H,8,9)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIFCKCQAKQRJFC-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30909673
Record name 3-Azido-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30909673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105661-40-3
Record name L-Azidoalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105661-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Azido-L-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105661403
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Azido-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30909673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-AZIDO-L-ALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y835MJ6LI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 3-azido-L-alanine in the development of new PET tracers?

A1: this compound serves as a crucial building block in the synthesis of novel PET tracers. The research highlights its use in conjunction with a "click chemistry" approach. [] Specifically, β-configured [18F]FDG, a glucose analog labeled with the radioactive isotope fluorine-18, is modified to contain either an azide or alkyne group. [] This allows it to react specifically with molecules containing the complementary group, like this compound, via copper-catalyzed azide-alkyne cycloaddition (CuAAC). [] This reaction is highly efficient and selective, enabling the attachment of [18F]FDG to various biomolecules, in this case, forming 18F-fluoroglycosylated amino acids. [] This strategy paves the way for creating diverse and targeted PET tracers for studying metabolic processes in living organisms. []

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